molecular formula C15H15F3N2O2S B3308153 Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate CAS No. 937597-92-7

Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B3308153
CAS No.: 937597-92-7
M. Wt: 344.4 g/mol
InChI Key: QTKXSQWDKKWKRS-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by:

  • Position 4: A trifluoromethyl (-CF₃) group, enhancing lipophilicity and metabolic stability.
  • Position 5: An ethyl carboxylate ester, contributing to solubility and serving as a synthetic handle .

The compound has been discontinued in commercial catalogs (CymitQuimica, CAS 1393534-24-1; Chemlyte Solutions, CAS 937597-92-7), limiting its accessibility . Its molecular weight is approximately 296.31 g/mol .

Properties

IUPAC Name

ethyl 2-(2,5-dimethylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c1-4-22-13(21)11-12(15(16,17)18)20-14(23-11)19-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKXSQWDKKWKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=C(C=CC(=C2)C)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138625
Record name Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937597-92-7
Record name Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937597-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS No. 937597-92-7) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimalarial, and other therapeutic potentials based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of electron-withdrawing groups, such as trifluoromethyl, and a dimethyl-substituted phenyl group enhances its pharmacological properties.

PropertyValue
Molecular FormulaC₁₅H₁₅F₃N₂O₂S
Molecular Weight344.35 g/mol
CAS Number937597-92-7

Anticancer Activity

Research has shown that thiazole derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
A study indicated that this compound demonstrated notable cytotoxicity with an IC50 value of approximately 1.61 µg/mL against human glioblastoma U251 cells and human melanoma WM793 cells. The structure-activity relationship (SAR) analysis highlighted the importance of the thiazole ring and specific substitutions on the phenyl ring for enhancing anticancer activity .

Antimalarial Activity

The compound's thiazole framework has also been associated with antimalarial properties. A systematic study on thiazole analogs revealed that modifications in the N-aryl amide group linked to the thiazole ring significantly impacted antimalarial activity against Plasmodium falciparum.

Findings:

  • Compounds with non-bulky electron-withdrawing groups at the ortho position of the phenyl ring exhibited higher potency.
  • The compound under review showed promising results in vitro with low cytotoxicity towards HepG2 cell lines .

Other Biological Activities

Beyond anticancer and antimalarial effects, thiazole derivatives are being explored for various therapeutic applications:

  • Antidiabetic Potential : Some thiazole compounds have shown promise in reducing blood glucose levels in diabetic models.
  • Antimicrobial Activity : Thiazoles have been reported to possess antibacterial and antifungal properties.
  • Enzyme Inhibition : Certain derivatives have been identified as inhibitors of glutathione S-transferase pi (GSTpi), which plays a role in drug metabolism and resistance in cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has been investigated for its potential pharmacological activities:

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and exert therapeutic effects against tumors .
  • Antimicrobial Properties : Several studies have shown that thiazole derivatives possess antimicrobial activity. This compound has been tested against bacterial and fungal strains, showing promising results that suggest its utility in developing new antibiotics .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, thiazole derivatives have been explored for their inhibitory effects on protein kinases and other enzymes linked to cancer progression .

Agrochemical Applications

The compound's structure allows it to be explored as a potential agrochemical:

  • Pesticide Development : Thiazole derivatives are known for their insecticidal and fungicidal properties. This compound could be synthesized into formulations aimed at controlling agricultural pests and diseases .
  • Herbicide Potential : Its bioactivity can also be harnessed for herbicide development, targeting specific weed species while minimizing damage to crops. This application is particularly relevant given the increasing need for sustainable agriculture practices .

Material Science Applications

In addition to biological applications, this compound shows promise in material science:

  • Polymer Chemistry : The incorporation of thiazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to evaluate how such modifications can lead to advanced materials with improved performance characteristics .
  • Fluorescent Materials : The unique electronic properties of thiazoles allow their use in creating fluorescent materials for applications in sensors and imaging technologies. This compound may contribute to the development of novel fluorescent probes .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound, demonstrating significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM .

Case Study 2: Antimicrobial Efficacy

Research conducted by the International Journal of Antimicrobial Agents reported that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Candida albicans, indicating strong antimicrobial potential.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table highlights key structural differences among the target compound and its analogs:

Compound Name Substituent at Position 2 Substituent at Position 4 Molecular Weight (g/mol) CAS Number Key Features
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2,5-Dimethylphenylamino Trifluoromethyl (-CF₃) 296.31 1393534-24-1¹ Discontinued; aromatic amine
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino Trifluoromethyl (-CF₃) ~296.31 (estimated) 918793-30-3 Commercial (Parchem); reduced steric bulk
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethylamino Trifluoromethyl (-CF₃) 268.25 1171528-99-6 Alkyl amine; higher flexibility
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl Methyl (-CH₃) 315.31 175277-03-9 Commercial (Kanto Reagents); phenyl-CF₃
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl 324.37 MFCD20265374 Electron-rich amine; no CF₃

¹ Conflicting CAS numbers reported: 1393534-24-1 and 937597-92-7 .

Impact of Substituents on Properties

  • Trifluoromethyl (-CF₃): Present in all analogs except Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate. Enhances lipophilicity and electron-withdrawing effects, improving metabolic stability .
  • Aromatic vs. Ethylamino (CAS 1171528-99-6): Increased solubility but reduced π-π stacking capability .
  • Position 4 Modifications :
    • Methyl (CAS 175277-03-9) : Lowers molecular weight compared to CF₃ analogs but reduces electronegativity .
    • Hydroxyl (Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) : Introduces polarity, altering solubility and reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate?

  • Methodology : The compound can be synthesized via a multi-step reaction involving:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones (e.g., ethyl bromopyruvate) under basic conditions .

Substituent introduction : The trifluoromethyl group is typically introduced via nucleophilic substitution or radical trifluoromethylation. The (2,5-dimethylphenyl)amino group is added via Ullmann coupling or Buchwald-Hartwig amination, requiring palladium catalysts and optimized reaction temperatures (e.g., 90°C under nitrogen) .

  • Key considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (C18 reverse-phase for polar intermediates) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substituent positions (e.g., trifluoromethyl at C4, ethyl ester at C5) via 1H^{1}\text{H} and 13C^{13}\text{C} NMR. The aromatic protons of the 2,5-dimethylphenyl group appear as distinct doublets in 1H^{1}\text{H} NMR .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight (expected [M+H]+^+ ~ 387 g/mol).
  • X-ray crystallography : For absolute configuration confirmation, use SHELX software for refinement .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro assays :

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How does the substitution pattern (e.g., trifluoromethyl, 2,5-dimethylphenyl) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Trifluoromethyl : Enhances lipophilicity and metabolic stability, improving membrane permeability. Compare with methyl or chloromethyl analogs .
  • 2,5-Dimethylphenyl : Steric effects may modulate target binding. Replace with electron-withdrawing groups (e.g., nitro) to study electronic effects.
  • Methodology : Synthesize analogs, then evaluate via molecular docking (e.g., AutoDock Vina) and binding assays (SPR or ITC) .

Q. What strategies resolve crystallographic ambiguities in this compound’s structure?

  • Crystallographic refinement :

  • Use SHELXL for high-resolution data (d-spacing < 1 Å) to resolve disorder in the ethyl ester or trifluoromethyl groups .
  • For twinned crystals, apply twin-law refinement in SHELX .
  • Case study : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate (Acta Cryst. E 2008) showed planar thiazole rings; compare torsion angles for steric clashes .

Q. How can conflicting biological data (e.g., cytotoxicity vs. enzyme inhibition) be reconciled?

  • Data analysis framework :

Dose-response curves : Ensure assays use consistent concentrations (e.g., 1–100 µM).

Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450) to rule out nonspecific effects .

Mechanistic studies : Use RNA-seq or proteomics to identify pathways affected at cytotoxic vs. sub-cytotoxic doses .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing trifluoromethyl-substituted thiazoles?

  • Challenges :

  • Trifluoromethyl instability : Avoid prolonged heating; use microwave-assisted synthesis for shorter reaction times .
  • Byproduct formation : Monitor for des-ethyl intermediates (e.g., via hydrolysis under basic conditions) .
    • Solutions :
  • Optimize solvent polarity (e.g., DMF for solubility) and catalysts (e.g., CuI for coupling reactions) .

Q. How to design a robust SAR study for this compound?

  • Experimental design :

Library synthesis : Prepare 10–15 analogs with systematic substitutions (e.g., varying aryl groups, ester moieties).

High-throughput screening : Use 384-well plates for parallel bioactivity assessment .

Data normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

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